3-(呋喃-2-基)丁-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

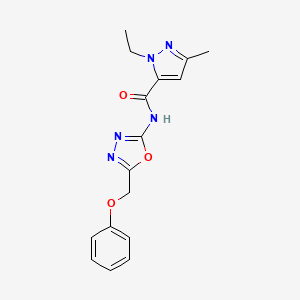

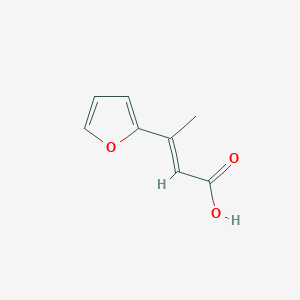

“3-(Furan-2-yl)but-2-enoic acid” is a chemical compound that contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a but-2-enoic acid group .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids in the presence of acetic or propionic anhydride has been shown to afford a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones . This process involves heating to 140°C with stirring for 20–60 minutes .Molecular Structure Analysis

The molecular structure of “3-(Furan-2-yl)but-2-enoic acid” includes a furan ring and a but-2-enoic acid group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen . The but-2-enoic acid group consists of a four-carbon chain with a double bond between the second and third carbons and a carboxylic acid group at the end .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids has been shown to afford a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones . This reaction proceeds with slow heating to 140°C in acetic or propionic anhydride with stirring for 20–60 minutes .科学研究应用

Antibacterial Activity

Furan derivatives, including 3-(Furan-2-yl)but-2-enoic acid, have been found to have significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents . These compounds have shown effectiveness against both gram-positive and gram-negative bacteria .

Antifungal Activity

The compound has also demonstrated good antimicrobial activity against yeast-like fungi Candida albicans . This makes it a potential candidate for the development of new antifungal drugs .

Anti-Ulcer Properties

Furan-containing compounds, including 3-(Furan-2-yl)but-2-enoic acid, have been found to have anti-ulcer properties . This suggests potential applications in the treatment of gastric ulcers .

Diuretic Properties

Furan derivatives have been found to have diuretic properties . This suggests potential applications in the treatment of conditions that benefit from increased urine production .

Anticancer Properties

Furan-containing compounds have been found to have anticancer properties . This suggests potential applications in the treatment of various types of cancer .

Anti-Inflammatory and Analgesic Properties

Furan derivatives have been found to have anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions involving inflammation and pain .

Antidepressant and Anti-Anxiolytic Properties

Furan-containing compounds have been found to have antidepressant and anti-anxiolytic properties . This suggests potential applications in the treatment of mental health conditions such as depression and anxiety .

Anti-Parkinsonian Properties

Furan derivatives have been found to have anti-parkinsonian properties . This suggests potential applications in the treatment of Parkinson’s disease .

未来方向

The future directions for the study of “3-(Furan-2-yl)but-2-enoic acid” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential applications. For instance, the synthesis of new compounds with useful properties, including as pharmaceuticals, is one of the priority tasks of organic chemistry . Additionally, the hydroarylation of the side chain carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters in reactions with arenes in Brønsted superacid TfOH has been developed recently .

属性

IUPAC Name |

(E)-3-(furan-2-yl)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSGIAZISDWKNV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)but-2-enoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide](/img/structure/B2835358.png)

![Methyl 4-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-5-methylthiophene-2-carboxylate](/img/structure/B2835363.png)

![[2-MEthyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B2835365.png)

![N-[(2-Fluoro-5-methylphenyl)methyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2835366.png)

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2835371.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2835375.png)

![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2835376.png)